Cyclic Ub4ix Protects K48-Linked Substrates from Proteasomal Degradation, Whereas Linear Ub4ix Shows No Protection
In a direct head-to-head comparison, cyclic Ub4ix at 5 µM protected HA-α-globin-K48Ub4 substrate from 26S proteasome-mediated degradation in vitro, showing activity comparable to the direct proteasome inhibitor MG132. In contrast, linear Ub4ix offered no protection, resulting in complete degradation of the substrate [1].
| Evidence Dimension | Substrate protection from proteasomal degradation |
|---|---|
| Target Compound Data | 5 µM Ub4ix protected HA-α-globin-K48Ub4 substrate |
| Comparator Or Baseline | 5 µM linear Ub4ix (no protection); 5 µM MG132 (protection comparable to Ub4ix) |
| Quantified Difference | Cyclic Ub4ix: full protection; linear Ub4ix: no protection |
| Conditions | 26S proteasome (150 nM), HA-α-globin-K48Ub4 (5 µM), SDS-PAGE analysis with anti-HA antibody |
Why This Matters
This demonstrates that the macrocyclic conformation is essential for biological activity; procurement of the linear form would be ineffective for studying K48-linked ubiquitin chain protection.
- [1] Nawatha M, Rogers JM, Bonn SM, Livneh I, Lemma B, Mali SM, et al. De novo macrocyclic peptides that specifically modulate Lys48-linked ubiquitin chains. Nat Chem. 2019 Jul;11(7):644-652. View Source
